molecular formula C9H6ClN3O2S B11724852 N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide

N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide

Katalognummer: B11724852
Molekulargewicht: 255.68 g/mol
InChI-Schlüssel: OMYGIJHKJBUEAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide is a chemical compound with the molecular formula C9H6ClN3O2S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted products .

Wissenschaftliche Forschungsanwendungen

N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]pyridine-4-carbohydrazide
  • N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]indole-3-carbohydrazide

Uniqueness

N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide is unique due to its specific combination of the thiazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H6ClN3O2S

Molekulargewicht

255.68 g/mol

IUPAC-Name

N-[(2-chloro-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C9H6ClN3O2S/c10-9-11-4-6(16-9)5-12-13-8(14)7-2-1-3-15-7/h1-5H,(H,13,14)

InChI-Schlüssel

OMYGIJHKJBUEAL-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)NN=CC2=CN=C(S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.